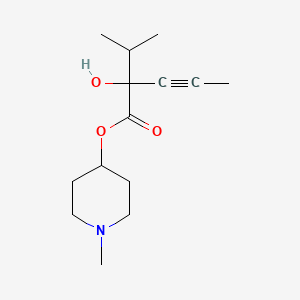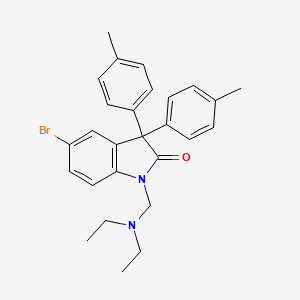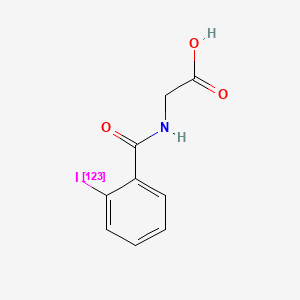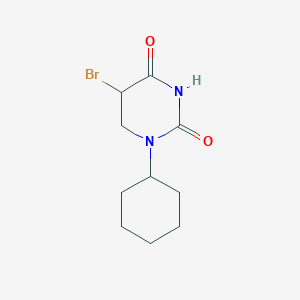
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes. Diazinanes are nitrogen-containing heterocycles with a saturated four-carbon, two-nitrogen ring structure . This compound is characterized by the presence of a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-cyclohexyl-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazinanes depending on the nucleophile used.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include dehalogenated diazinanes and cyclohexyl derivatives.
Applications De Recherche Scientifique
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the diazinane ring structure play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclohexyl group increases its hydrophobicity and potential for membrane permeability .
Propriétés
Numéro CAS |
883-41-0 |
|---|---|
Formule moléculaire |
C10H15BrN2O2 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
5-bromo-1-cyclohexyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,14,15) |
Clé InChI |
GNDZUNCANDKNSA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC(C(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




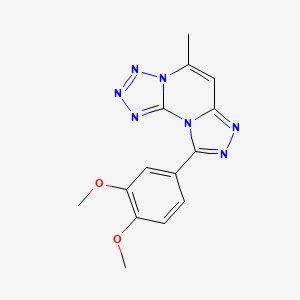
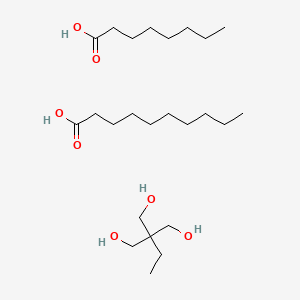
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

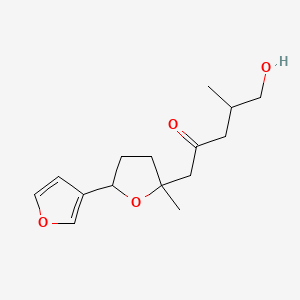
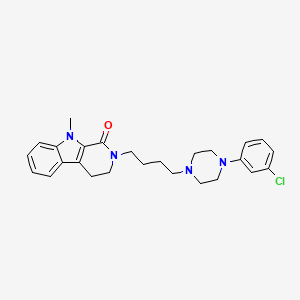
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
